1,2 Dimethyl Adamantane (Mixture of Disastereomers); Tricyclo[3.3.1.13,7]decane, 1,2-dimethyl-; Adamantane, 1,2-dimethyl-(8CI); 1,2-Dimethyltricyclo[3.3.1.13,7]decane; 1,2-Dimethyladamantane
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Overview
Description
1,2 Dimethyl Adamantane (Mixture of Disastereomers) is a chemical compound with the molecular formula C₁₂H₂₀ . It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. This compound is used in synthetic chemistry and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2 Dimethyl Adamantane (Mixture of Disastereomers) can be synthesized through several methods. One common approach involves the alkylation of adamantane derivatives.
Industrial Production Methods
Industrial production of 1,2 Dimethyl Adamantane (Mixture of Disastereomers) often involves large-scale alkylation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
1,2 Dimethyl Adamantane (Mixture of Disastereomers) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo substitution reactions where functional groups replace hydrogen atoms on the adamantane framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Halogenation reactions using reagents like chlorine (Cl₂) or bromine (Br₂) are common.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of simpler hydrocarbon derivatives.
Substitution: Formation of halogenated adamantane derivatives.
Scientific Research Applications
1,2 Dimethyl Adamantane (Mixture of Disastereomers) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized adamantane derivatives
Mechanism of Action
The mechanism of action of 1,2 Dimethyl Adamantane (Mixture of Disastereomers) involves its interaction with specific molecular targets and pathways. The unique cage-like structure of adamantane derivatives allows them to fit into various biological receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making these compounds valuable in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon with a similar cage-like structure.
1,3 Dimethyl Adamantane: Another dimethyl derivative with methyl groups at different positions.
Memantine: A derivative used as a medication for Alzheimer’s disease.
Uniqueness
1,2 Dimethyl Adamantane (Mixture of Disastereomers) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H20 |
---|---|
Molecular Weight |
164.29 g/mol |
IUPAC Name |
(5S,7R)-1,2-dimethyladamantane |
InChI |
InChI=1S/C12H20/c1-8-11-4-9-3-10(5-11)7-12(8,2)6-9/h8-11H,3-7H2,1-2H3/t8?,9-,10+,11?,12? |
InChI Key |
RTPQXHZLCUUIJP-KTMJHZKESA-N |
Isomeric SMILES |
CC1C2C[C@H]3C[C@@H](C2)CC1(C3)C |
Canonical SMILES |
CC1C2CC3CC(C2)CC1(C3)C |
Origin of Product |
United States |
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